molecular formula C10H8Cl2O3 B6239796 4-(3,4-dichlorophenyl)-2-oxobutanoic acid CAS No. 85918-56-5

4-(3,4-dichlorophenyl)-2-oxobutanoic acid

Katalognummer: B6239796
CAS-Nummer: 85918-56-5
Molekulargewicht: 247.07 g/mol
InChI-Schlüssel: ZKRDTNHGGOKJNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,4-Dichlorophenyl)-2-oxobutanoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a butanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-2-oxobutanoic acid typically involves the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin in dry benzene. This reaction yields 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid . Further reactions with hydrazines can produce pyridazinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,4-Dichlorophenyl)-2-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can yield less oxidized forms of the compound.

    Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridazinones and chloropyridazine derivatives .

Wirkmechanismus

The mechanism of action of 4-(3,4-dichlorophenyl)-2-oxobutanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or pathways, leading to its biological effects. For example, some derivatives act as inhibitors of microbial growth by targeting essential enzymes in the pathogens .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(3,4-Dichlorophenyl)-2-oxobutanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities

Eigenschaften

CAS-Nummer

85918-56-5

Molekularformel

C10H8Cl2O3

Molekulargewicht

247.07 g/mol

IUPAC-Name

4-(3,4-dichlorophenyl)-2-oxobutanoic acid

InChI

InChI=1S/C10H8Cl2O3/c11-7-3-1-6(5-8(7)12)2-4-9(13)10(14)15/h1,3,5H,2,4H2,(H,14,15)

InChI-Schlüssel

ZKRDTNHGGOKJNM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CCC(=O)C(=O)O)Cl)Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.